ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with an amino group, a benzylsulfanyl group, and an ethyl ester group, making it a valuable scaffold for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts like acetic acid to facilitate the cyclization process .
Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The benzylsulfanyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and hydrolyzing agents like hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and benzylsulfanyl groups play crucial roles in binding to active sites, while the pyrazole ring provides structural stability . The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Lacks the benzylsulfanyl group, resulting in different reactivity and biological activity.
3-amino-4-ethylsulfanyl-1H-pyrazole-5-carboxylate: Features an ethylsulfanyl group instead of a benzylsulfanyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
133863-84-0 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-13(17)10-11(14)15-16-12(10)19-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,14,15,16) |
InChI Key |
IAAGUDBUJMGWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1SCC2=CC=CC=C2)N |
solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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